molecular formula C6H7ClN2O B3359668 2-Chloro-3-methoxy-5-methylpyrazine CAS No. 870543-99-0

2-Chloro-3-methoxy-5-methylpyrazine

Cat. No.: B3359668
CAS No.: 870543-99-0
M. Wt: 158.58 g/mol
InChI Key: ULSNSQROYHUFOZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-methylpyrazine is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms. This compound is used in various fields, including medicinal chemistry, agriculture, and the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-methylpyrazine typically involves the chlorination of 3-methoxy-5-methylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-5-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives such as pyrazine N-oxides.

Scientific Research Applications

2-Chloro-3-methoxy-5-methylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

  • 2-Chloro-3-methylpyrazine
  • 2-Chloro-5-methoxy-3-methylpyrazine
  • 2-Methoxy-3-methylpyrazine

Comparison: 2-Chloro-3-methoxy-5-methylpyrazine is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-3-methoxy-5-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNSQROYHUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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